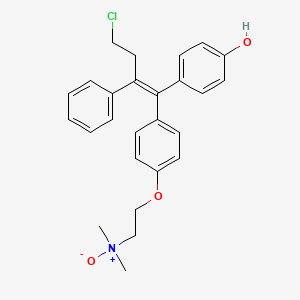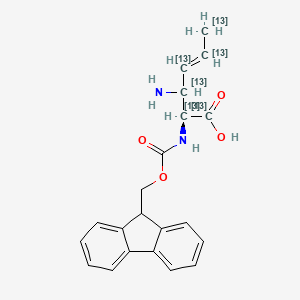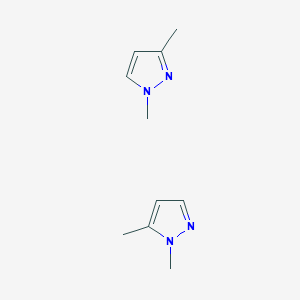![molecular formula C10H14NO5P B13841787 N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)
N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine is a chemical compound known for its significant applications in various fields, including agriculture, medicine, and industry. This compound is a derivative of glycine, where a phosphonomethyl group is attached to the phenyl ring. It is widely recognized for its role as an active ingredient in herbicides, particularly in controlling weed growth.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine can be achieved through several methods. One common approach involves the reaction of glycine with formaldehyde and phosphorous acid. This reaction typically occurs under acidic conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid. This method is preferred due to its efficiency and scalability. The process includes the use of catalysts and environmentally friendly oxidants to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines .
科学的研究の応用
N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly in inhibiting specific enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is widely used in the production of herbicides and other agrochemical products .
作用機序
The mechanism of action of N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine involves the inhibition of specific enzymes. In plants, it inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the synthesis of aromatic amino acids. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death .
類似化合物との比較
Similar Compounds
N-(Phosphonomethyl)glycine:
N-(Phosphonomethyl)-iminodiacetic acid: Another related compound used in the synthesis of N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with different molecular targets compared to other similar compounds. Its ability to inhibit specific enzymes makes it valuable in various applications, particularly in agriculture and medicine .
特性
分子式 |
C10H14NO5P |
|---|---|
分子量 |
259.20 g/mol |
IUPAC名 |
2-[[3-(phosphonomethyl)phenyl]methylamino]acetic acid |
InChI |
InChI=1S/C10H14NO5P/c12-10(13)6-11-5-8-2-1-3-9(4-8)7-17(14,15)16/h1-4,11H,5-7H2,(H,12,13)(H2,14,15,16) |
InChIキー |
IBYVSIQQZDWOEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)CP(=O)(O)O)CNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)

![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)

![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)

![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)

![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)
